4-(Ethylamino)tetrahydrofuran-3-ol
Description
Significance of Tetrahydrofuran (B95107) Scaffolds in Modern Organic Chemistry
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a foundational scaffold in organic chemistry. wikipedia.org Its prevalence stems from its unique combination of properties: it is a polar, aprotic solvent capable of dissolving a wide range of compounds and is miscible with water. wikipedia.org In the laboratory, THF is a popular solvent for reactions involving organometallic reagents, such as Grignard and organolithium compounds, and for hydroboration reactions. wikipedia.org
Beyond its role as a solvent, the THF skeleton is a key structural motif in numerous biologically active molecules and natural products. This has made it a significant target in medicinal chemistry and drug discovery. For instance, THF rings are integral components of several potent HIV protease inhibitors, where the oxygen atom can participate in crucial hydrogen bonding interactions within the enzyme's active site. nih.gov The structural rigidity and stereochemical possibilities of the THF ring allow it to act as a versatile scaffold for creating complex molecular architectures. nih.govacs.org Furthermore, in polymer science, THF is used as a monomer for producing polymers like polytetramethylene ether glycol (PTMEG) and as a solvent for polymers like PVC. wikipedia.org The development of new materials, including specialty polymers and nanomaterials, often utilizes THF to provide an ideal reaction environment. eschemy.com
Overview of Amine and Hydroxyl Functionalization on Tetrahydrofuran Rings
The introduction of functional groups, particularly amine and hydroxyl groups, onto the tetrahydrofuran ring dramatically expands its utility, transforming it from a simple solvent into a valuable synthetic intermediate. wikipedia.orgresearchgate.net The positions and relative stereochemistry of these substituents are crucial for determining the molecule's physical properties and biological activity.
Hydroxylated tetrahydrofurans, or tetrahydrofuranols, can be synthesized through various methods, including the cyclization of polyols or the hydroboration-oxidation of dihydrofurans. wikipedia.orgorganic-chemistry.org These hydroxyl groups provide a handle for further chemical transformations, such as etherification, esterification, or oxidation to the corresponding ketone (a tetrahydrofuranone). wikipedia.org
Amination of the THF ring introduces a basic center and a site for forming amides, ureas, and other nitrogen-containing functionalities. nih.govacs.org Syntheses of aminotetrahydrofurans can be achieved through methods like the reductive amination of tetrahydrofuranones or the ring-opening of epoxides with amines. The functionalization of cyclic amines is a broad field of study, aiming to create diverse molecular scaffolds. nih.gov The combination of both amine and hydroxyl groups on the same THF ring, as seen in amino alcohols, creates a particularly valuable class of compounds that serve as chiral building blocks for complex targets, including pharmaceuticals. wikipedia.orggoogle.com
Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTZZSCUXBQUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628315 | |
| Record name | 4-(Ethylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178259-08-9 | |
| Record name | 4-(Ethylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 4 Ethylamino Tetrahydrofuran 3 Ol
Reactivity of the Secondary Amine Functionality
The nitrogen atom in the ethylamino group possesses a lone pair of electrons, making it both basic and nucleophilic. lamission.edu This inherent nucleophilicity is central to its reactivity profile.
The secondary amine is a potent nucleophile, capable of reacting with a wide range of electron-deficient species (electrophiles). youtube.com The lone pair on the nitrogen atom can attack electrophilic centers, leading to the formation of a new covalent bond. Common electrophiles include alkyl halides, epoxides, and carbonyl compounds. For instance, in a reaction with an alkyl halide, the amine acts as the nucleophile in a substitution reaction to form a tertiary amine. youtube.com Similarly, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. youtube.com The reactivity of such amines is a cornerstone of their utility in organic synthesis. lamission.edu
Table 1: Examples of Nucleophilic Reactions of the Secondary Amine
| Reaction Type | Electrophile Example | Product Type | General Mechanism |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | The amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide. |
| Michael Addition | α,β-Unsaturated Ketone | β-Amino Ketone | The amine attacks the β-carbon of the unsaturated system in a 1,4-conjugate addition. |
| Epoxide Opening | Epoxide | Amino Alcohol | The amine attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening. |
A crucial reaction of the secondary amine functionality is its acylation to form amides. This typically involves a nucleophilic addition-elimination reaction with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com When an acyl chloride is used, the amine's lone pair attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to yield the stable amide. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). iiste.org Catalytic methods for direct amide formation from amines and alcohols have also been developed, often utilizing ruthenium or copper catalysts, which proceed via the oxidation of the alcohol to an aldehyde intermediate. nih.govacs.org
Reactivity of the Secondary Alcohol Functionality
The secondary hydroxyl group on the tetrahydrofuran (B95107) ring imparts reactivity characteristic of alcohols, including oxidation, esterification, and etherification. The proximity of the ether oxygen and the amino group can influence these transformations.
The secondary alcohol can be oxidized to the corresponding ketone, 4-(ethylamino)tetrahydrofuran-3-one. This transformation can be achieved using a variety of standard oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Moffatt oxidations are commonly employed for the conversion of secondary alcohols to ketones. khanacademy.org Research on the closely related compound, 3-hydroxytetrahydrofuran (B147095), has demonstrated its successful oxidation to tetrahydrofuran-3-one, which serves as a valuable pharmaceutical intermediate. wikipedia.org Under different, more forceful oxidative conditions, such as those using certain iron-containing catalysts, the tetrahydrofuran ring itself can be oxidized, typically at the α-carbon adjacent to the ether oxygen, to form γ-butyrolactone derivatives. rsc.org
The hydroxyl group of 4-(Ethylamino)tetrahydrofuran-3-ol can undergo esterification when reacted with a carboxylic acid or its derivative. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. chemguide.co.uk This reaction is reversible. chemguide.co.uk More reactive acylating agents like acyl chlorides or anhydrides can also be used, often at room temperature, to form the ester. iiste.orgchemguide.co.uk
Etherification, the conversion of the alcohol to an ether, can be accomplished via methods such as the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Table 2: Reactions of the Secondary Alcohol
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | PCC, DMP, or Swern conditions | Ketone |
| Fischer Esterification | Carboxylic Acid (R'COOH), Acid Catalyst | Ester |
| Acylation | Acyl Chloride (R'COCl) | Ester |
| Williamson Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |
Ring-Opening and Ring-Expansion Reactions of the Tetrahydrofuran Core
The tetrahydrofuran ring is generally stable but can undergo cleavage under specific conditions, particularly with acid catalysis.
The ring-opening of THF is typically initiated by a Lewis acid or a Brønsted acid, which activates the ether oxygen through coordination or protonation. nih.govnih.govresearchgate.net This activation makes the adjacent α-carbons highly electrophilic and susceptible to attack by a nucleophile, leading to the cleavage of a C-O bond. nih.govacs.org Theoretical studies using frustrated Lewis pairs (FLPs) have provided detailed mechanistic insights into the activation and cleavage of the THF ring. nih.gov These reactions underscore the role of potent electrophiles in overcoming the inherent stability of the cyclic ether. The regioselectivity of the ring opening can be influenced by substituents on the ring. nih.gov
While less common for tetrahydrofuran itself, ring-expansion reactions are known for other cyclic ethers, such as the photochemical expansion of oxetanes into tetrahydrofurans. rsc.orgresearchgate.net These reactions often proceed through ylide intermediates and diradical pathways, providing a mechanistic basis for how a five-membered ring like tetrahydrofuran could potentially be rearranged into a larger, six-membered tetrahydropyran (B127337) system under specific, often photochemical, conditions. rsc.orgresearchgate.net
Acid-Base Equilibria and Protonation States
The presence of both a basic amino group and an acidic hydroxyl group allows this compound to exhibit amphoteric behavior, acting as either a base or an acid depending on the pH of the surrounding medium. The equilibrium between the different protonation states is crucial for understanding its reactivity and interaction with other molecules.
The ethylamino group is basic and will readily accept a proton in acidic conditions to form a positively charged ammonium (B1175870) ion. Conversely, the hydroxyl group is weakly acidic and can be deprotonated under strongly basic conditions to form a negatively charged alkoxide. The ether oxygen of the tetrahydrofuran ring is a weak Lewis base and can be protonated under strongly acidic conditions, which can facilitate ring-opening reactions.
Due to a lack of direct experimental data for this compound, the pKa values for its acidic and basic centers can be estimated by comparison with analogous simple molecules.
Table 1: Estimated pKa Values for the Functional Groups of this compound
| Functional Group | Estimated pKa (Conjugate Acid) | Basis for Estimation |
| Ethylamino Group (-NH-) | ~10-11 | Similar to other secondary amines like diethylamine (B46881) (pKa of conjugate acid ~10.9). |
| Hydroxyl Group (-OH) | ~16-18 | Similar to simple secondary alcohols like isopropanol (B130326) (pKa ~17). |
These values are estimations based on the pKa of similar, well-characterized compounds and are intended for illustrative purposes. Actual values may vary due to the influence of the molecular structure.
The protonation state of this compound will therefore be dependent on the pH:
In strongly acidic solutions (pH < 2): Both the amino group and the ether oxygen are likely to be protonated.
In moderately acidic to neutral solutions (pH 2-9): The amino group will exist predominantly in its protonated (ammonium) form, while the hydroxyl group will remain protonated.
In basic solutions (pH > 11): The amino group will be in its neutral, deprotonated form, and the hydroxyl group will remain protonated.
In strongly basic solutions (pH > 16): Both the amino and hydroxyl groups will likely be in their deprotonated forms.
Intramolecular hydrogen bonding between the hydroxyl group and the amino group can influence the acidity and basicity of these functional groups. nih.govnih.gov For instance, a hydrogen bond from the hydroxyl proton to the nitrogen atom could increase the acidity of the hydroxyl group and decrease the basicity of the amino group. The specific stereochemistry of the substituents on the tetrahydrofuran ring will determine the feasibility and strength of such intramolecular interactions. ucla.edu
Mechanistic Investigations of Key Transformations
N-Alkylation and N-Acylation:
The lone pair of electrons on the nitrogen atom makes the ethylamino group nucleophilic. It can readily react with electrophiles such as alkyl halides in N-alkylation reactions or with acyl chlorides or anhydrides in N-acylation reactions.
Mechanism of N-Alkylation: This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a trialkylammonium salt. A subsequent deprotonation step would yield the neutral tertiary amine. The reactivity would be sensitive to the steric hindrance of both the amine and the alkylating agent.
Mechanism of N-Acylation: This is a nucleophilic acyl substitution reaction. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (e.g., chloride) is then eliminated to form the corresponding amide.
Reactions of the Hydroxyl Group:
The hydroxyl group can act as a nucleophile or be converted into a better leaving group for substitution reactions.
Etherification: In the presence of a strong base and an alkyl halide (Williamson ether synthesis), the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a potent nucleophile to attack the alkyl halide, forming an ether.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification), which proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the tetrahydrofuranol.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents such as chromates, permanganates, or under milder conditions using reagents like Swern or Dess-Martin periodinane. The mechanism of these oxidations varies with the reagent used.
Ring-Opening Reactions:
The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under strongly acidic conditions, especially in the presence of a good nucleophile. mdpi.com Protonation of the ether oxygen makes the ring susceptible to nucleophilic attack at one of the adjacent carbons, leading to a chain-opened product. mdpi.com
Table 2: Summary of Plausible Key Transformations and Mechanistic Features
| Reaction Type | Reagents | Product Type | General Mechanism | Key Influencing Factors |
| N-Alkylation | Alkyl Halide | Tertiary Amine | SN2 | Steric hindrance, strength of the nucleophile/electrophile. |
| N-Acylation | Acyl Chloride/Anhydride | Amide | Nucleophilic Acyl Substitution | Electrophilicity of the carbonyl carbon, leaving group ability. |
| Etherification | Strong Base, Alkyl Halide | Ether | Williamson Ether Synthesis (SN2) | Strength of the base, steric hindrance. |
| Esterification | Carboxylic Acid (acid catalyst) | Ester | Fischer Esterification | Acid strength, removal of water. |
| Oxidation | CrO3, PCC, etc. | Ketone | Varies with oxidant | Oxidant strength, reaction conditions. |
| Ring Opening | Strong Acid, Nucleophile | Substituted Butanol | Acid-catalyzed Nucleophilic Substitution | Acid strength, nucleophilicity. mdpi.com |
The stereochemistry of the 4-(ethylamino) and 3-hydroxyl groups (i.e., whether they are cis or trans to each other) will have a significant impact on the reactivity and the stereochemical outcome of these reactions. For instance, intramolecular reactions, such as the formation of a cyclic ether or lactone under specific conditions, would be highly dependent on the relative orientation of the reacting functional groups.
Stereochemistry and Stereoselective Synthesis of 4 Ethylamino Tetrahydrofuran 3 Ol
Chiral Centers within the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring of 4-(Ethylamino)tetrahydrofuran-3-ol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. youtube.com The presence of these stereocenters gives rise to the possibility of multiple stereoisomers. The specific spatial orientation of the ethylamino and hydroxyl groups relative to each other and to the tetrahydrofuran ring itself defines the molecule's absolute configuration and ultimately its biological and chemical behavior.
Diastereomeric and Enantiomeric Forms of this compound
With two chiral centers, this compound can exist as a maximum of four stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. For a molecule with two chiral centers designated as (R,R), its enantiomer would have the (S,S) configuration. masterorganicchemistry.com These pairs have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For instance, a molecule with an (R,S) configuration would be a diastereomer of both the (R,R) and (S,S) isomers. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography.
The relative orientation of the substituents on the tetrahydrofuran ring is often described using cis and trans nomenclature. In the cis isomer, the ethylamino and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these can exist as a pair of enantiomers. For example, one specific enantiomer is (3R,4S)-4-Aminooxolan-3-ol. nih.gov
Asymmetric Synthetic Approaches
The selective synthesis of a single, desired stereoisomer of this compound is a significant challenge in organic chemistry. Several asymmetric synthetic strategies have been developed to achieve this goal, broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective reactions.
Chiral Pool Synthesis Utilization
Chiral pool synthesis leverages naturally occurring, enantiomerically pure starting materials to build the target molecule. nih.gov This approach transfers the chirality from the starting material to the final product. For the synthesis of substituted tetrahydrofurans, readily available carbohydrates, amino acids, or terpenes can serve as the chiral precursors. nih.gov For instance, a synthesis might start from a chiral sugar, where the stereocenters are already established, and through a series of chemical transformations, the tetrahydrofuran ring with the desired substituents is constructed. This method is often advantageous due to the high enantiomeric purity of the starting materials. researchgate.net
Asymmetric Catalysis in Tetrahydrofuran Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to induce the formation of one enantiomer over the other from an achiral or racemic starting material. researchgate.net This is a highly efficient and atom-economical approach. Methods relevant to the synthesis of substituted tetrahydrofurans include:
Catalytic Asymmetric Hydroalkoxylation: This involves the addition of an alcohol to an alkene or allene, catalyzed by a chiral metal complex, to form a chiral ether which can then be cyclized. researchgate.net
Asymmetric Hydrogenation: The reduction of a double bond in a precursor molecule using a chiral catalyst can create one or more stereocenters with high enantioselectivity. mdpi.com
Ring-Closing Metathesis (RCM): In conjunction with other asymmetric reactions, RCM is a powerful tool for constructing the tetrahydrofuran ring.
For example, a strategy could involve the palladium-catalyzed asymmetric hydroalkoxylation of an ene-alkoxyallene, followed by ring-closing metathesis to furnish the tetrahydrofuran core with high enantiomeric excess. researchgate.net
Diastereoselective Reactions during Functional Group Introduction
When a molecule already contains a chiral center, the introduction of a new functional group can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over another. This is known as a diastereoselective reaction. In the synthesis of this compound, if one of the substituents (either the hydroxyl or the ethylamino group) is introduced into a molecule that already possesses the other chiral center, the approach of the incoming reagent can be sterically hindered on one face of the molecule, resulting in a diastereoselective addition. The choice of reagents and reaction conditions is crucial for maximizing the diastereoselectivity of such transformations. nih.gov
Separation and Enantiomeric Enrichment Methodologies
Even with highly stereoselective synthetic methods, the final product may not be enantiomerically pure. Therefore, techniques for the separation of stereoisomers and the enrichment of the desired enantiomer are often necessary.
Chiral Chromatography: This is a powerful method for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Enzymatic Kinetic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Diastereomeric Salt Formation: For compounds containing acidic or basic functional groups, such as the amino group in this compound, reaction with a chiral resolving agent (a chiral acid or base) can form diastereomeric salts. These salts have different solubilities and can often be separated by crystallization.
These methodologies are essential for obtaining the stereoisomerically pure compounds required for detailed biological evaluation and other applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. For this compound, NMR is crucial not only for mapping the atomic connectivity but also for deducing the relative stereochemistry (cis vs. trans) of the hydroxyl and ethylamino groups and understanding the conformational dynamics of the five-membered ring. nih.govnih.gov The flexible nature of the tetrahydrofuran ring, which undergoes rapid pseudorotation between various envelope and twist conformations, makes its analysis complex but achievable through advanced NMR techniques. rsc.org
Advanced 1H NMR Techniques
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the chemical shift of each proton is influenced by the neighboring electronegative oxygen and nitrogen atoms and their relative orientation.
The key to stereochemical assignment lies in the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. columbia.edu For the protons on C-3 and C-4, the ³JHH value will differ significantly between the cis and trans isomers.
Trans Isomer: The H-3 and H-4 protons would likely have a larger coupling constant (typically 6-9 Hz) due to a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship in common ring conformations.
Cis Isomer: The H-3 and H-4 protons would exhibit a smaller coupling constant (typically 2-5 Hz) due to a pseudo-axial/pseudo-equatorial relationship.
By carefully measuring these coupling constants, the relative configuration of the substituents can be reliably determined. nih.govnih.gov
Table 1: Predicted ¹H NMR Data for Isomers of this compound Predicted data based on analysis of 3-hydroxytetrahydrofuran (B147095) and related substituted rings. chemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Key Coupling (³J H3-H4, Hz) |
|---|---|---|---|
| H-3 (CH-OH) | ~4.4-4.6 | m | cis: 2-5 Hz, trans: 6-9 Hz |
| H-4 (CH-NH) | ~3.0-3.3 | m | cis: 2-5 Hz, trans: 6-9 Hz |
| H-2, H-5 (CH₂-O) | ~3.7-4.1 | m | - |
| -NH-CH₂-CH₃ | ~2.7-2.9 | q | ~7.2 Hz (to -CH₃) |
| -NH-CH₂-CH₃ | ~1.1-1.3 | t | ~7.2 Hz (to -CH₂) |
| -OH | Variable | br s | - |
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, six distinct signals are expected, corresponding to the four carbons of the tetrahydrofuran ring and the two carbons of the ethyl group.
The chemical shifts of the ring carbons, particularly C-3 and C-4, are highly sensitive to the presence of the hydroxyl and amino substituents. The stereochemistry (cis vs. trans) can also induce subtle but measurable differences in the ¹³C chemical shifts due to varying steric interactions (γ-gauche effect). rsc.org Analysis of ¹³C NMR data from related compounds like tetrahydrofuran and 3-hydroxytetrahydrofuran provides a basis for predicting the spectral data. researchgate.netresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of 3-hydroxytetrahydrofuran and related structures. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (CH-OH) | ~70-75 |
| C-4 (CH-NH) | ~55-60 |
| C-2, C-5 (CH₂-O) | ~68-72 |
| -NH-CH₂-CH₃ | ~45-50 |
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei through bonds.
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, it would show correlations between H-3 and H-4, confirming their adjacent positions. It would also reveal the connectivity from H-4 to the H-5 protons and H-3 to the H-2 protons, tracing the backbone of the ring. A clear correlation between the methylene (B1212753) and methyl protons of the ethyl group would also be observed. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique is highly sensitive and allows for the unambiguous assignment of proton and carbon signals. For example, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~72 ppm, definitively assigning them as H-3 and C-3, respectively. columbia.eduustc.edu.cn
Table 3: Expected Key 2D NMR Correlations for Structural Assignment
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | H-3 ↔ H-4 | Confirms adjacency of hydroxyl and amino-bearing carbons. |
| H-3 ↔ H-2 protons | Confirms C2-C3 connectivity. | |
| H-4 ↔ H-5 protons | Confirms C4-C5 connectivity. | |
| -CH₂- ↔ -CH₃ (ethyl) | Confirms ethyl group structure. | |
| HSQC | All C-H pairs | Assigns every proton to its directly attached carbon. |
| HMBC | Ethyl protons ↔ C-4 | Confirms attachment site of the ethylamino group. |
| H-2 ↔ C-3, C-5 | Confirms ring structure and connectivity. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. sciopen.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. nih.gov Given the presence of the basic amino group, analysis in positive ion mode would be most effective, producing a protonated molecule [M+H]⁺. For this compound (C₆H₁₃NO₂), the molecular weight is 131.17 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 132.18. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For the protonated molecule of this compound, [C₆H₁₄NO₂]⁺, the calculated exact mass is 132.10191 Da. An experimental HRMS measurement matching this value would definitively confirm the molecular formula, distinguishing it from other potential isobaric compounds.
Table 4: Mass Spectrometry Data Summary
| Technique | Expected Ion | Calculated Mass (m/z) | Purpose |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | ~132.2 | Confirms molecular weight. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups present in the compound. The molecular structure of this compound contains several key functional groups: a secondary amine (-NH-), a hydroxyl group (-OH), and a tetrahydrofuran (THF) ether linkage (-C-O-C-). Each of these groups, along with the alkyl backbone, exhibits characteristic vibrational frequencies.
Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C-H and C-C vibrations of the aliphatic ring and ethyl group would produce strong signals. researchgate.net The symmetric stretching of the THF ring is also a characteristic Raman band. By comparing the IR and Raman spectra, a more complete picture of the vibrational framework of this compound can be assembled.
Table 1: Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3400-3200 (broad, strong) | Weak |
| N-H | Stretching | 3350-3310 (sharp, medium) | Weak |
| C-H (Alkyl) | Stretching | 2960-2850 (strong) | Strong |
| N-H | Bending | 1650-1580 (medium) | Weak |
| C-O (Alcohol) | Stretching | 1260-1050 (strong) | Medium |
| C-N (Amine) | Stretching | 1250-1020 (medium) | Medium |
| C-O-C (Ether) | Asymmetric Stretch | 1150-1085 (strong) | Weak |
Note: This table represents expected vibrational frequencies based on known values for constituent functional groups. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound with two stereocenters (at carbons 3 and 4). nih.gov
For the analysis, a suitable single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com
The resulting structural solution would confirm the connectivity of the ethylamino and hydroxyl groups to the tetrahydrofuran ring. Furthermore, it would establish the relative stereochemistry (cis or trans) of these two substituents. For an enantiomerically pure sample, such as (3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol, the analysis can confirm the absolute configuration. chemenu.com The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, are the gold standard for solid-state structural proof. mdpi.com
Table 2: Representative X-ray Crystallographic Data for a Molecular Crystal
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 6.24 |
| b (Å) | 26.02 |
| c (Å) | 12.49 |
| α (°) | 90 |
| β (°) | 93.24 |
| γ (°) | 90 |
| Volume (ų) | 2022.2 |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (g/cm³) | 1.52 |
Note: The data in this table are hypothetical and serve as an illustrative example based on typical values for similar organic molecules. mdpi.com Actual experimental data would require a successful single-crystal X-ray diffraction experiment.
Conclusion
4-(Ethylamino)tetrahydrofuran-3-ol is a fascinating molecule that exemplifies the chemical richness of substituted heterocycles. Its structure, defined by the tetrahydrofuran (B95107) scaffold and the stereochemically complex arrangement of its hydroxyl and ethylamino groups, makes it a prime candidate for further investigation. While specific research on this compound is limited, its properties can be reliably inferred from the well-established chemistry of related amino alcohols and tetrahydrofuran derivatives. Its potential as a chiral building block and as a scaffold in medicinal chemistry underscores the continuing importance of exploring novel functionalized heterocyclic systems in the quest for new materials and medicines.
Computational Chemistry and Theoretical Studies of 4 Ethylamino Tetrahydrofuran 3 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed picture of a molecule's electronic structure. These calculations solve the Schrödinger equation for the molecular system, providing fundamental information about energy, electron distribution, and bonding.
Density Functional Theory (DFT) has become a primary workhorse for the computational study of organic molecules like 4-(Ethylamino)tetrahydrofuran-3-ol. DFT methods are favored for their balance of accuracy and computational cost. In studies of related amino tetrahydrofuran (B95107) molecules, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, have been used to determine key electronic properties. globalresearchonline.net These calculations reveal that the introduction of amino groups to a tetrahydrofuran ring leads to a decrease in the total energy and bonding energy, suggesting an increase in molecular stability. globalresearchonline.net
For this compound, DFT calculations would be crucial in optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. Furthermore, these calculations provide insights into the electronic effects of the ethylamino and hydroxyl substituents on the tetrahydrofuran ring.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy and shape of these orbitals are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability; a smaller gap generally indicates higher reactivity. thermofisher.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamino group due to the presence of its lone pair of electrons. The LUMO, conversely, is likely distributed across the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO energy gap for amino-substituted tetrahydrofurans has been shown to decrease with the addition of amino groups, indicating an increase in conductivity and reactivity. globalresearchonline.net
A detailed analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would be electron-deficient (positive potential), marking them as sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds
| Property | Predicted Characteristic | Rationale |
| HOMO Localization | Primarily on the nitrogen atom of the ethylamino group. | The lone pair of electrons on the nitrogen atom is the highest in energy. |
| LUMO Localization | Distributed across antibonding orbitals of C-N and C-O bonds. | These are the lowest energy unoccupied orbitals available for accepting electrons. |
| HOMO-LUMO Gap | Relatively small, suggesting moderate to high reactivity. | The presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) groups influences the frontier orbital energies. |
| Charge Distribution | High electron density on oxygen and nitrogen atoms. | These electronegative atoms create polar bonds and are sites of negative electrostatic potential. |
Conformational Analysis and Potential Energy Surface Exploration
The flexible five-membered ring of tetrahydrofuran can adopt various non-planar conformations, most notably the envelope (or twist) and half-chair forms. The presence of substituents, such as the ethylamino and hydroxyl groups in this compound, significantly influences the conformational preferences of the ring.
Computational methods are employed to explore the potential energy surface (PES) of the molecule, identifying the low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. For substituted five-membered rings, the energy differences between various conformers can be small, leading to a dynamic equilibrium of multiple shapes at room temperature. The relative orientations of the ethylamino and hydroxyl groups (axial vs. equatorial) in different conformers will have a significant impact on their stability due to steric and electronic interactions.
Reaction Mechanism Predictions and Transition State Identification
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out the entire reaction coordinate, from reactants to products, including the identification of high-energy transition states and any intermediate species.
For instance, in a potential reaction, the amino or hydroxyl group of this compound could act as a nucleophile. Quantum mechanical calculations can determine the activation energy for such a reaction, providing a quantitative measure of its feasibility. By modeling the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. This is particularly valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts are sensitive to the molecule's conformation and the electronic environment of each nucleus. By comparing the calculated spectrum with the experimental one, a detailed assignment of the peaks can be made. The prediction of proton chemical shifts in alcohols and diols is influenced by solvent effects and hydrogen bonding, which can be modeled computationally. sigmaaldrich.com
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. youtube.com These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H and N-H stretching frequencies, and the various C-O and C-N bond vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Notes |
| ¹H NMR | Complex multiplets for the tetrahydrofuran ring protons. Distinct signals for the ethyl group protons and the hydroxyl and amino protons. | Chemical shifts are highly dependent on the solvent and concentration due to hydrogen bonding. |
| ¹³C NMR | Four distinct signals for the tetrahydrofuran ring carbons. Two signals for the ethyl group carbons. | The chemical shifts of the carbons bonded to the oxygen and nitrogen atoms will be significantly downfield. |
| IR Spectroscopy | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. Strong C-O stretching band around 1050-1150 cm⁻¹. | The exact positions and shapes of the O-H and N-H bands are sensitive to hydrogen bonding. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment, such as a solvent.
For this compound, MD simulations can be used to study its conformational dynamics in solution, providing insights into the time scales of conformational changes. nih.gov These simulations are also valuable for understanding the stability of the molecule and how it interacts with other molecules, such as water or biological macromolecules. By simulating the molecule in a realistic environment, MD can provide a more complete picture of its behavior under experimental conditions.
Derivatization Strategies and Analog Synthesis Based on 4 Ethylamino Tetrahydrofuran 3 Ol
Systematic Functional Group Modifications
Systematic modifications of the functional groups in 4-(ethylamino)tetrahydrofuran-3-ol are a primary strategy to modulate its physicochemical and pharmacological properties. These alterations typically target the nitrogen atom of the ethylamino group and the oxygen atom of the hydroxyl group.
The secondary amine of the ethylamino group is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation. These modifications can significantly impact the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can be achieved through standard synthetic protocols. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can yield a diverse library of tertiary amines. Palladium-catalyzed cross-coupling reactions can be employed for N-arylation.
N-Acylation and N-Sulfonylation: The synthesis of amides and sulfonamides is readily accomplished by treating the parent compound with acyl chlorides, anhydrides, or sulfonyl chlorides. These derivatives often exhibit altered metabolic stability and receptor interaction profiles.
Table 1: Examples of N-Substituted Derivatives of this compound
| Derivative Type | Reagent/Reaction Condition | Expected Functional Group |
| N-Alkylation | Alkyl halide, base | Tertiary amine |
| N-Arylation | Aryl halide, Pd catalyst | N-Aryl amine |
| N-Acylation | Acyl chloride or anhydride | Amide |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |
The hydroxyl group offers another site for derivatization, primarily through O-alkylation and O-acylation, leading to ethers and esters, respectively. These modifications can influence the compound's polarity and ability to act as a hydrogen bond donor.
O-Alkylation: Ether derivatives can be prepared by reacting the alcohol with alkyl halides in the presence of a base, such as sodium hydride. nih.gov This Williamson ether synthesis is a classic and reliable method for introducing a variety of alkyl substituents.
O-Acylation: Esterification can be carried out using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. organic-chemistry.org These ester derivatives can act as prodrugs, potentially improving oral bioavailability.
Table 2: Examples of O-Substituted Derivatives of this compound
| Derivative Type | Reagent/Reaction Condition | Expected Functional Group |
| O-Alkylation | Alkyl halide, NaH | Ether |
| O-Acylation | Acyl chloride or anhydride | Ester |
Ring Substitutions and Fused Ring Systems Derived from the Tetrahydrofuran (B95107) Core
Modifications to the tetrahydrofuran ring itself can lead to significant changes in the molecule's three-dimensional shape and, consequently, its biological activity. These can range from simple substitutions to the creation of more complex fused ring systems. The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry. organic-chemistry.org
Substitution at Other Ring Positions: Introduction of substituents at the C2 and C5 positions of the tetrahydrofuran ring can be achieved through various synthetic routes, often starting from different precursors. These substitutions can influence the molecule's conformation and interaction with biological targets.
Fused Ring Systems: The tetrahydrofuran core can serve as a scaffold for the construction of fused bicyclic or polycyclic systems. For example, intramolecular cyclization reactions could lead to the formation of systems like furo[2,3-b]furans or other related heterocyclic structures. The synthesis of furofuran lignans (B1203133) like paulownin (B29309) showcases the construction of such fused systems. nih.govresearchgate.net
Synthesis of Stereoisomeric and Enantiomeric Analogs
The this compound molecule possesses two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. The synthesis of stereoisomerically pure or enriched analogs is crucial for understanding the stereochemical requirements for biological activity.
Diastereoselective Synthesis: Control over the relative stereochemistry (cis/trans) of the amino and hydroxyl groups can be achieved through diastereoselective synthetic methods. For example, the reduction of a suitable ketone precursor or a nucleophilic attack on an epoxide can proceed with high diastereoselectivity.
Enantioselective Synthesis: The preparation of individual enantiomers often involves either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. researchgate.net Enantioselective synthesis of substituted tetrahydrofurans has been achieved through various methods, including enzyme-mediated reactions. researchgate.net The synthesis of chiral tetrahydrofuran derivatives from chiral lactone carboxylic acids is one such approach. researchgate.net
Table 3: Potential Stereoisomers of this compound
| Stereoisomer | C3 Configuration | C4 Configuration |
| (3R, 4R) | R | R |
| (3S, 4S) | S | S |
| (3R, 4S) | R | S |
| (3S, 4R) | S | R |
Structure-Reactivity Relationship (SRR) and Structure-Selectivity Relationship (SSR) Studies
Structure-Reactivity Relationship (SRR) and Structure-Selectivity Relationship (SSR) studies are essential for understanding how the chemical structure of this compound and its derivatives influences their chemical reactivity and selectivity in various reactions.
Influence of Substituents on Reactivity: The nature and position of substituents on the tetrahydrofuran ring can significantly affect the reactivity of the functional groups. For instance, electron-withdrawing groups on the ring could decrease the nucleophilicity of the amino and hydroxyl groups. The solvent can also play a crucial role in reactivity, as seen in studies on the influence of tetrahydrofuran on the reactivity of organocuprates. nih.govresearchgate.net
Stereoelectronic Effects on Selectivity: The stereochemistry of the substituents can direct the outcome of subsequent reactions. For example, the orientation of the ethylamino and hydroxyl groups (cis or trans) can influence the stereoselectivity of further modifications. Studies on the stereoselective synthesis of other substituted tetrahydrofurans have highlighted the importance of such effects. nih.gov
Emerging Trends and Future Research Directions in 4 Ethylamino Tetrahydrofuran 3 Ol Chemistry
Development of Novel Synthetic Methodologies
The synthesis of substituted tetrahydrofurans has been a subject of considerable research, driven by the desire to access structurally diverse molecules with high stereocontrol. acs.orgnih.gov While specific literature on the synthesis of 4-(ethylamino)tetrahydrofuran-3-ol is scarce, several established and emerging methodologies for the construction of analogous aminotetrahydrofuranols can be adapted and optimized for its preparation.
Future synthetic strategies are likely to focus on efficiency, stereoselectivity, and the use of sustainable reagents. Key areas of development include:
Stereoselective Synthesis from Chiral Precursors: A promising route involves the use of readily available chiral starting materials. For instance, chiral 1,2,4-butanetriol (B146131) can be cyclized to form chiral 3-hydroxytetrahydrofuran (B147095). wikipedia.org Subsequent functionalization, such as conversion of a hydroxyl group to a leaving group followed by nucleophilic substitution with ethylamine (B1201723), could yield the target compound. The stereochemistry of the final product would be dictated by the stereochemistry of the starting triol and the reaction mechanism (e.g., S_N2 inversion).
Asymmetric Catalysis: The development of catalytic asymmetric methods is a major goal in modern organic synthesis. An iridium-catalyzed asymmetric formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported for the synthesis of highly enantioenriched tetrahydrofurans. acs.org Future work could explore the adaptation of such cycloaddition strategies, or other catalytic processes like asymmetric aminohydroxylation of suitable unsaturated precursors, to directly install the required amino and hydroxyl groups with high stereocontrol.
Ring-Opening of Epoxides: The nucleophilic ring-opening of substituted epoxides is a classic and powerful method for the synthesis of functionalized compounds. A potential strategy for this compound could involve the synthesis of a suitably substituted epoxy-tetrahydrofuran, followed by a regioselective and stereoselective ring-opening with ethylamine.
Flow Chemistry and Process Optimization: For larger-scale synthesis, the adoption of flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities.
| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Challenges |
| From Chiral Pool | (S)- or (R)-1,2,4-Butanetriol | Cyclization, functionalization, and amination | Multiple steps, protection/deprotection may be needed |
| Asymmetric Catalysis | Unsaturated alcohols/esters | Catalytic asymmetric aminohydroxylation | Catalyst development, control of regioselectivity |
| Epoxide Ring-Opening | Substituted epoxy-tetrahydrofuran | Nucleophilic attack by ethylamine | Synthesis of epoxide precursor, control of regioselectivity |
Advanced Spectroscopic Techniques for Characterization
The unambiguous characterization of this compound, including its stereochemistry, is crucial for its application in various fields. A combination of advanced spectroscopic techniques would be essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the connectivity of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the assignments of protons and carbons. The coupling constants between protons on the tetrahydrofuran (B95107) ring can provide valuable information about their relative stereochemistry (cis or trans). For instance, the magnitude of the coupling constant between H3 and H4 would be indicative of their dihedral angle. Furthermore, Nuclear Overhauser Effect (NOE) experiments can help to determine the spatial proximity of protons, further confirming the stereochemical arrangement. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information, helping to distinguish between isomers. Electron ionization (EI) mass spectra of simple tetrahydrofuran derivatives like 2-methyltetrahydrofuran (B130290) show characteristic fragmentation patterns that can be used as a reference. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. The characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-O stretch of the ether would be expected.
Chiral Chromatography: To separate and analyze the different stereoisomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be indispensable. The development of a robust and efficient chiral separation method would be a critical step in any research involving the stereoselective synthesis or biological evaluation of this compound.
| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |
| 1H NMR | Proton environment and connectivity | Signals for ethyl group, THF ring protons, OH and NH protons |
| 13C NMR | Carbon skeleton | Distinct signals for each carbon atom in the molecule |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Correlation peaks confirming the connectivity of the molecule |
| Mass Spectrometry (HRMS) | Molecular formula and fragmentation | Accurate mass confirming C6H13NO2, fragmentation pattern |
| Infrared (IR) Spectroscopy | Functional groups | Broad O-H stretch, N-H stretch, C-O ether stretch |
| Chiral HPLC/GC | Enantiomeric and diastereomeric purity | Separation of stereoisomers |
Computational Design of Novel Tetrahydrofuran-Based Scaffolds
Computational chemistry and molecular modeling are becoming increasingly integral to the design and development of new molecules with desired properties. For this compound and its derivatives, computational methods can provide valuable insights and guide experimental work.
Conformational Analysis: The tetrahydrofuran ring is not planar and can adopt various conformations, such as the envelope and twist forms. Computational methods, including Density Functional Theory (DFT), can be used to predict the most stable conformations of this compound and its stereoisomers. This information is crucial for understanding its reactivity and interactions with biological targets.
Molecular Docking: If this compound is being investigated as a potential drug candidate, molecular docking studies can predict its binding affinity and mode of interaction with a specific protein target. researchgate.netnih.govnih.govijper.org This can help in identifying potential biological activities and in designing more potent derivatives. The process involves preparing the protein and ligand structures and using scoring functions to evaluate the best binding poses. ijper.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or complex interactions, QM/MM methods can be employed. These methods treat the reactive part of the system with high-level quantum mechanics while the rest of the system is described by a more computationally efficient molecular mechanics force field.
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. Various computational models can be used to predict these properties for this compound, helping to assess its drug-likeness and potential liabilities at an early stage. nih.gov
| Computational Method | Application | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Conformational analysis, electronic properties | Stable conformers, bond lengths, angles, charge distribution |
| Molecular Docking | Prediction of protein-ligand interactions | Binding affinity and mode to a specific biological target |
| QM/MM | Modeling of reactions in a biological environment | Insights into enzymatic catalysis or metabolism |
| ADMET Prediction | Assessment of drug-likeness | Prediction of oral bioavailability, toxicity, etc. |
Applications in Advanced Organic Synthesis and Materials Science
The unique combination of functional groups and stereochemical complexity in this compound makes it a potentially valuable building block in both advanced organic synthesis and materials science.
Chiral Synthons: Enantiomerically pure this compound can serve as a versatile chiral synthon for the synthesis of more complex molecules, including natural products and pharmaceuticals. The amino and hydroxyl groups can be further functionalized or used as directing groups in subsequent stereoselective transformations. For example, similar aminocyclohexanols are used as catalysts in asymmetric synthesis. mdpi.com
Ligands for Asymmetric Catalysis: The amino alcohol moiety in this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.
Monomers for Functional Polymers: Tetrahydrofuran itself is a monomer for the production of polytetrahydrofuran, a polymer with various industrial applications. laballey.comyoutube.com The functional groups on this compound could allow for its use as a specialty monomer to create functional polymers with unique properties. For example, it could be incorporated into polyesters or polyurethanes to modify their thermal properties, hydrophilicity, or to introduce sites for further chemical modification. Research on the copolymerization of substituted tetrahydrofurans like 2-methyltetrahydrofuran is an active area. acs.orgrsc.org
Materials with Tailored Properties: The presence of both a hydrogen bond donor (OH, NH) and acceptor (O, N) in the molecule suggests that it could participate in hydrogen bonding networks, influencing the properties of materials in which it is incorporated. This could be exploited in the design of supramolecular assemblies, gels, or other advanced materials.
Q & A
Q. What are the recommended synthetic routes for 4-(Ethylamino)tetrahydrofuran-3-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : A plausible pathway involves reductive amination or nucleophilic substitution. For example, reacting tetrahydrofuran-3-ol derivatives with ethylamine under controlled conditions, similar to methods used for structurally related compounds like (3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol .
- Optimization :
- Temperature Control : Use multi-step reactions with temperature gradients (e.g., 0°C for initiation, room temperature for completion) to minimize side products, as demonstrated in tetrahydrofuran synthesis .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and ensure completion .
- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization for high-purity isolation .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
Methodological Answer:
- Handling :
- Storage :
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the ethylamino group (δ ~1.2 ppm for CH, δ ~2.7 ppm for NHCH) and tetrahydrofuran ring protons (δ ~3.5-4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~146.1 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm) and amine (N-H stretch ~3350 cm) groups .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory data in the stereochemical analysis of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to similar tetrahydrofuran derivatives .
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .
- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate stereoisomers .
Q. How can the stability of this compound under various pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Experimental Design :
- Analytical Tools :
Q. What advanced purification techniques are recommended for isolating enantiomerically pure this compound from complex reaction mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
